molecular formula C7H5BClFO2 B3225220 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 1246632-87-0

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B3225220
CAS No.: 1246632-87-0
M. Wt: 186.38 g/mol
InChI Key: RNRTXDQLRRSXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H5BClFO2. It is a member of the benzoxaborole family, which is known for its unique boron-containing structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 5-chloro-2-fluorophenol with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted benzoxaboroles, which have applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can lead to the death of fungal cells, making it a potential antifungal agent .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but lacks the chlorine atom.

    5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but lacks the fluorine atom.

    4-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but lacks the chlorine atom.

Uniqueness

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. This dual substitution can lead to improved properties, such as increased potency as an antifungal agent and greater stability in various chemical reactions .

Properties

IUPAC Name

5-chloro-4-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRTXDQLRRSXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 2
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 3
Reactant of Route 3
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 5
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 6
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.